molecular formula C25H23FN2OS B2935530 N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 450346-98-2

N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2935530
CAS No.: 450346-98-2
M. Wt: 418.53
InChI Key: DJBNJYRFPJOGFY-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide (hereafter referred to as the target compound) is a sulfur-containing acetamide derivative with a complex heterocyclic framework. Notably, the evidence describes a closely related sulfonyl analog (N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide) with a molecular mass of 450.528 g/mol . The substitution of thio (S) versus sulfonyl (SO₂) groups may significantly alter electronic properties, solubility, and metabolic stability, warranting further comparative analysis.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2OS/c1-17-6-5-8-22(18(17)2)27-25(29)16-30-24-15-28(23-9-4-3-7-21(23)24)14-19-10-12-20(26)13-11-19/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNJYRFPJOGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thioacetamide moiety is known to enhance the lipophilicity and bioavailability of the compound, allowing it to penetrate cell membranes effectively.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of thioacetamide compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Properties

Research suggests that this compound may possess anticancer properties. A study evaluating the structure-activity relationship (SAR) of similar compounds revealed that modifications in the indole ring can enhance cytotoxicity against cancer cell lines . The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the activation of caspase pathways.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophage cell lines upon treatment with thioacetamide derivatives . This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: Anticancer Activity

In a recent study published in Nature, researchers synthesized various derivatives of thioacetamide and tested their anticancer activity against several human cancer cell lines. Notably, one derivative showed an IC50 value of 10 µM against breast cancer cells, indicating potent activity . This study highlights the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl and Aryl Groups

Table 1: Key Structural Analogs and Their Substituent Profiles
Compound Name Substituents on Indole/Benzyl Acetamide Substituent Functional Group (X) Molecular Mass (g/mol) Notable Data
Target Compound 4-Fluorobenzyl 2,3-Dimethylphenyl Thio (S) 450.528* -
N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide 4-Fluorobenzyl 2,3-Dimethylphenyl Sulfonyl (SO₂) 450.528 ChemSpider ID: 1614510
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-4-yl)acetamide (4a) 4-Chlorobenzyl Pyridin-4-yl Acetamide (CO) - Synthetic route described
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) 4-Fluorobenzyl - Oxo (O) - Synonyms: TCS 1105, CHEMBL127135

Key Observations :

  • Electron-Withdrawing vs. The chloro substituent in 4a may increase lipophilicity compared to fluoro .
  • Functional Group Impact : Replacing the thio group with sulfonyl (as in the sulfonyl analog ) or oxo (as in TCS 1105 ) alters hydrogen-bonding capacity and metabolic pathways. Sulfonyl groups are more polar and may reduce membrane permeability, whereas thio groups can act as leaving groups in prodrug activation.

Heterocyclic Modifications and Bioactivity

Table 2: Heterocyclic Derivatives and Reported Activities
Compound Name Core Structure Bioactivity Data Source
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]acetamide Thiazolidinone-indole hybrid Structural analysis (no bioactivity)
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Dihydroindolone No cytotoxicity (SMMC-7721, HeLa)
N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (e.g., 4f) Trifluoroacetyl-indole pLDH assay data (antiparasitic?)

Key Observations :

  • Thiazolidinone-Indole Hybrid (): The incorporation of a thiazolidinone ring introduces conformational rigidity and hydrogen-bonding motifs, which may enhance target selectivity but reduce solubility.
  • The pLDH assay suggests possible antiparasitic applications, though the target compound’s activity remains unconfirmed.

Crystallographic and Physicochemical Comparisons

  • N-Substituted 2-Arylacetamides () : The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide revealed three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . This conformational flexibility may influence binding to dynamic protein pockets.

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